1,1'-[6-(3-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one
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Overview
Description
1-[7-BUTANOYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex organic compound belonging to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1-[7-BUTANOYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves several synthetic routes and reaction conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole scaffold . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[7-BUTANOYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . In biology, it has been explored for its role as an enzyme inhibitor, particularly targeting carbonic anhydrase, cholinesterase, and alkaline phosphatase . In industry, it is used as a synthetic intermediate for the development of new pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 1-[7-BUTANOYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity . This inhibition can lead to various pharmacological effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
1-[7-BUTANOYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[5-butanoyl-6-(3-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C20H24N4O3S/c1-5-8-16(25)19-18(14-10-7-11-15(12-14)27-4)24(17(26)9-6-2)23-13(3)21-22-20(23)28-19/h7,10-12H,5-6,8-9H2,1-4H3 |
InChI Key |
CTLPNWCUOJWVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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